Zinc ricinoleate

Description

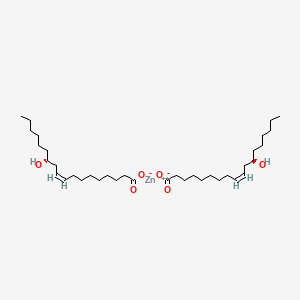

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;(Z,12R)-12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H34O3.Zn/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/b2*12-9-;/t2*17-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWWVVGZMLGEIW-GNNYBVKZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66O6Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891887 | |

| Record name | Zinc ricinoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13040-19-2, 93028-47-8 | |

| Record name | Zinc ricinoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013040192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, zinc salt, (R-(Z))-, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093028478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, zinc salt (2:1), (9Z,12R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc ricinoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc diricinoleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, zinc salt, [R-(Z)]-, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.087.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC RICINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOH1Z111J2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Theoretical Underpinnings and Practical Applications of Zinc Ricinoleate Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc Ricinoleate (B1264116), the zinc salt of ricinoleic acid, is a compound of significant interest, primarily for its remarkable odor-adsorbing properties. This technical guide delves into the theoretical studies that elucidate the mechanism of action of zinc ricinoleate complexes, with a focus on molecular dynamics simulations. Furthermore, it provides a comprehensive overview of the experimental protocols for its synthesis and characterization, aiming to equip researchers and professionals in drug development and material science with the foundational knowledge for its application and further study.

Introduction

This compound [Zn(C₁₈H₃₃O₃)₂] is a zinc salt derived from ricinoleic acid, the primary fatty acid component of castor oil.[1] Its principal application lies in the formulation of deodorants and other personal care products, where it functions not by inhibiting perspiration or acting as a biocide, but by trapping and neutralizing odor-causing molecules.[2][3] This unique mechanism of action, which does not interfere with the natural skin flora, has made it a popular ingredient in "natural" and aluminum-free deodorant formulations.[1] The core of its efficacy is the ability of the zinc ion to form complexes with nucleophilic compounds, particularly those containing sulfur and nitrogen, which are characteristic of malodorous substances.[4][5] Theoretical studies, primarily molecular dynamics simulations, have been instrumental in providing a molecular-level understanding of this process.[4][6]

Theoretical Studies: Unraveling the Mechanism of Odor Adsorption

The primary theoretical framework for understanding the function of this compound comes from molecular dynamics (MD) simulations. These computational studies model the dynamic behavior of the molecule and its interactions with its environment and target odorant molecules.[4][6]

Molecular Conformation of this compound

MD simulations have been performed to understand the conformational dynamics of this compound in different environments: in a vacuum, in an oil phase, and in an aqueous solution.[4]

-

In Vacuum and Oil Phase: In a non-polar environment, the zinc ion (Zn²⁺) is almost entirely shielded by the oxygen ligands of the two ricinoleate molecules. This steric hindrance makes the zinc ion relatively inaccessible for direct interaction with other molecules.[4]

-

In Aqueous Solution: The presence of water molecules induces a significant structural change. The interaction with water leads to a weakening of the electrostatic shield around the zinc ion. This is achieved through the partial or complete dissociation of some of the coordination bonds between the zinc and the carboxylate groups of the ricinoleate chains. This conformational change is crucial for its odor-adsorbing activity, as it exposes the zinc ion to nucleophilic attack by odor-active compounds.[4]

The Complexation of Odor Molecules

The odor-adsorbing effect of this compound is attributed to its ability to form stable complexes with volatile organic compounds responsible for unpleasant odors, particularly those containing sulfur and nitrogen.[3][4] The exposed zinc ion in an aqueous environment acts as a Lewis acid, readily accepting electrons from nucleophilic odorant molecules like ammonia (B1221849) (NH₃) and hydrogen sulfide (B99878) (H₂S).[4]

A simulation of an adduct of ammonia with this compound revealed a fundamental structural alteration, which is believed to enhance the solubility and adsorption activity of the this compound complex.[4]

Quantitative Data from Theoretical Studies

| Bond | Method | Bond Length (pm) |

| COO₁⁻ - Zn²⁺ | DZP | 199 |

| ESFF | 211 | |

| COO₂⁻ - Zn²⁺ | DZP | 200 |

| ESFF | 211 | |

| COO₃⁻ - Zn²⁺ | DZP | 225 |

| ESFF | 212 | |

| COO₄⁻ - Zn²⁺ | DZP | 223 |

| ESFF | 212 | |

| N - Zn²⁺ | DZP | 216 |

| ESFF | 228 |

Table 1: Comparison of calculated bond lengths for a model zinc-ammonia complex.[5]

Experimental Protocols

The synthesis and characterization of this compound are crucial for ensuring its purity and efficacy. The following sections detail the experimental methodologies.

Synthesis of this compound

A novel and efficient two-step synthesis of this compound has been reported, which avoids the use of costly enzymes.[1][7]

Step 1: Preparation of Methyl Ricinoleate via Transesterification [1][7]

-

Materials: Castor oil, methanol (B129727), sodium hydroxide (B78521) (NaOH).

-

Procedure:

-

Dissolve 0.5 g of NaOH pellets in a defined amount of methanol (corresponding to a 6:1 molar ratio of methanol to castor oil) in a 3-necked flask with stirring and heating to 50 °C until the NaOH is fully dissolved.

-

Preheat 100 g of castor oil to 45 °C and add it to the reactor.

-

Carry out the transesterification reaction at 70 °C under reflux for 4 hours.

-

After the reaction, a yellow mixture composed of methyl ricinoleate and glycerol (B35011) is obtained.

-

Wash the upper methyl ricinoleate phase three times with hot water (60 °C) to remove impurities.

-

Collect the upper phase containing the purified methyl ricinoleate. The reported yield is approximately 88.7%.[1]

-

Step 2: Saponification of Methyl Ricinoleate to this compound [7]

-

Materials: Methyl ricinoleate, zinc oxide (ZnO), sodium hydroxide (NaOH).

-

Procedure:

-

The saponification of methyl ricinoleate is conducted in the presence of zinc oxide particles and catalyzed by NaOH.

-

The specific quantities and reaction conditions for this step can be varied to influence the coordination geometry of the final this compound complex.[8]

-

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its structure and purity.[1][7]

| Technique | Instrument | Sample Preparation | Purpose |

| FTIR Spectroscopy | Thermo 6700 FTIR with Smart iTR diamond ATR | Direct analysis of the sample. | To identify the functional groups present and confirm the formation of the zinc carboxylate salt.[1] |

| NMR Spectroscopy | Bruker Avance III 400 MHz spectrometer | Dissolved in deuterated chloroform (B151607) (CDCl₃). | To determine the chemical structure of the molecule, confirming the presence of the ricinoleate backbone.[1] |

| X-Ray Diffraction | Rigaku (MiniFlex 600) diffractometer | Powdered sample. | To analyze the crystallinity of the material. The diffraction patterns show amorphous regions corresponding to the alkyl chains.[1] |

| Thermogravimetric Analysis | TA Instruments Q5000 TGA | Solid sample. | To determine the thermal stability of the compound.[7] |

Table 2: Summary of characterization techniques for this compound.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis process and the proposed mechanism of odor adsorption.

Caption: Experimental workflow for the two-step synthesis of this compound.

Caption: Proposed mechanism of odor adsorption by this compound.

Conclusion

Theoretical studies, particularly molecular dynamics simulations, have provided invaluable insights into the mechanism of odor adsorption by this compound, highlighting the critical role of the zinc ion's coordination environment. The provided experimental protocols for synthesis and characterization offer a robust framework for researchers to produce and verify this important compound. For professionals in drug development and cosmetics, a thorough understanding of these principles is essential for formulating effective and innovative products. Further research, including more extensive quantum chemical calculations, could provide a deeper understanding of the electronic structure and binding energies of this compound complexes with a wider range of odorant molecules, paving the way for the design of even more efficient odor-adsorbing materials.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel Preparation and Characterization of this compound Through Alkali Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Preparation and Characterization of this compound Through Alkali Catalysis | Scilit [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of the odor-adsorption effect of this compound. A molecular dynamics computer simulation | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Innovative Preparation and Characterization of this compound through alkali catalysis - Mendeley Data [data.mendeley.com]

Spectroscopic Analysis of Zinc Ricinoleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of zinc ricinoleate (B1264116). Zinc ricinoleate, the zinc salt of ricinoleic acid, is a key ingredient in various personal care and industrial applications, primarily known for its effective odor-absorbing properties. A thorough understanding of its structural and chemical characteristics through spectroscopic analysis is crucial for quality control, formulation development, and exploring new applications.

This document details the experimental protocols and data interpretation for Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction (XRD) as applied to this compound.

Synthesis of this compound

A common method for synthesizing this compound involves a two-step process.[1][2][3] First, methyl ricinoleate is produced via the transesterification of castor oil with methanol (B129727), catalyzed by a base like sodium hydroxide.[1][2][3] The subsequent step is the saponification of the methyl ricinoleate intermediate with zinc oxide to yield this compound.[1][2][3] Another approach involves the direct reaction of ricinoleic acid with zinc salts, such as zinc oxide or zinc chloride, under controlled conditions.[4][5]

Spectroscopic Characterization

The structural elucidation and quality assessment of synthesized this compound are performed using a combination of spectroscopic methods.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the analysis of this compound, FTIR is used to confirm the formation of the zinc carboxylate salt by observing the characteristic vibrational frequencies.

Attenuated Total Reflectance (ATR) is a convenient sampling technique for powdered solids.

-

Instrument Setup : Use an FTIR spectrometer equipped with a diamond ATR accessory.

-

Background Scan : Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application : Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Pressure Application : Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.[6]

-

Data Acquisition : Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 64) to improve the signal-to-noise ratio.[7]

-

Data Processing : The resulting spectrum is typically displayed in terms of transmittance or absorbance.

The FTIR spectrum of this compound shows characteristic absorption bands that confirm its structure. The most significant indicator of salt formation is the disappearance of the broad O-H stretch from the carboxylic acid group of ricinoleic acid (around 3000 cm⁻¹) and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻).

| **Wavenumber (cm⁻¹) ** | Assignment | Reference |

| ~3370 | O-H stretch (hydroxyl group) | |

| ~3008 | =C-H stretch (alkene) | |

| 2923, 2854 | C-H asymmetric and symmetric stretch (alkane) | |

| 1585, 1541 | COO⁻ asymmetric stretch | [3] |

| 1465, 1417 | COO⁻ symmetric stretch | |

| ~1068 | C-O stretch (hydroxyl group) | |

| ~470-420 | Zn-O stretch |

The presence of two distinct peaks for the asymmetric COO⁻ stretch suggests a dual coordination mode of the carboxylate group to the zinc ion.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

-

Sample Preparation : Dissolve a small amount of the this compound sample in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

-

Instrument Setup : The analysis is performed on an NMR spectrometer, for instance, a 400 MHz instrument.[3]

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra. The chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS).

-

Data Processing : The raw data is Fourier transformed and phased to obtain the final spectrum.

The NMR spectra confirm the presence of the ricinoleate alkyl chain and the absence of the carboxylic acid proton.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| 5.40–5.63 | multiplet | -CH=CH- | [2] |

| 3.60 | multiplet | -CH(OH)- | |

| 2.24 | triplet | -CH₂-COO⁻ | |

| 2.02 | multiplet | -CH₂-CH= | |

| 1.27-1.60 | multiplet | -(CH₂)n- | |

| 0.88 | triplet | -CH₃ |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment | Reference |

| 174.36 | -COO⁻ | [2] |

| 133.43, 125.25 | -CH=CH- | [2] |

| 71.52 | -CH(OH)- | [3] |

| 36.87 - 22.65 | -(CH₂)n- | [3] |

| 14.20 | -CH₃ | [3] |

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound. While specific experimental mass spectra for this compound are not widely available in the literature, the expected behavior can be inferred from the analysis of other zinc carboxylates and fatty acids.

ESI is a soft ionization technique suitable for analyzing large, non-volatile molecules like metal soaps.

-

Sample Preparation : Dissolve the this compound sample in a suitable solvent system, often a mixture of a polar organic solvent (e.g., methanol or acetonitrile) and water, sometimes with a small amount of acid or base to aid ionization.

-

Infusion : The sample solution is introduced into the ESI source of the mass spectrometer at a low flow rate.

-

Ionization : A high voltage is applied to the sample solution, causing it to form a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are released as gas-phase ions.

-

Mass Analysis : The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratios are measured.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to the intact molecule. The theoretical monoisotopic mass of this compound (C₃₆H₆₆O₆Zn) is approximately 658.415 Da. The isotopic pattern of the molecular ion would be characteristic of a zinc-containing compound due to the natural isotopic abundance of zinc.

Fragmentation of the molecular ion could occur, leading to the loss of one of the ricinoleate ligands or fragments of the alkyl chain. The fragmentation of basic zinc carboxylates has been reported to show a base peak corresponding to the loss of one carboxylate group from the parent ion.[8] For simpler fatty acids analyzed by ESI-MS/MS, fragmentation is often dominated by the loss of water from the carboxyl group and cleavage of bonds near sites of unsaturation.[9]

X-ray Diffraction (XRD)

XRD is a technique used to determine the crystalline structure of a solid. For this compound, XRD can provide information on its crystallinity and phase composition.

-

Sample Preparation : The this compound sample is typically analyzed as a fine powder. The powder is packed into a sample holder.

-

Instrument Setup : The analysis is performed using a powder diffractometer with a specific X-ray source, such as Cu Kα radiation (λ = 1.54 Å).[3]

-

Data Acquisition : The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The data is collected over a specific 2θ range, for example, from 1° to 41°.[3]

-

Data Analysis : The resulting diffractogram is a plot of diffraction intensity versus 2θ. The positions and intensities of the diffraction peaks are used to identify the crystalline phases present.

The XRD pattern of this compound exhibits peaks that are characteristic of its crystalline structure. The presence of sharp peaks indicates a crystalline material.

| 2θ Angle (°) | Assignment | Reference |

| 5.32 | Differences in zinc ion coordination geometry | [3] |

| 19-23 | Amorphous regions | [3] |

| 31.72 | Wurtzite ZnO structure (100) | [3] |

| 34.38 | Wurtzite ZnO structure (002) | [3] |

| 36.21 | Wurtzite ZnO structure (101) | [3] |

The presence of peaks corresponding to the wurtzite ZnO structure suggests the presence of residual zinc oxide or the formation of a zinc-carboxylate complex with a structure related to zinc oxide. The broad hump in the 19-23° 2θ range indicates the presence of amorphous domains within the material.[3]

Conclusion

The spectroscopic analysis of this compound using FTIR, NMR, and XRD provides a comprehensive understanding of its chemical structure, composition, and solid-state properties. FTIR confirms the formation of the carboxylate salt, NMR elucidates the detailed molecular structure of the ricinoleate ligand, and XRD provides insights into the material's crystallinity. While direct mass spectrometric data for this compound is limited, established techniques like ESI-MS are expected to be valuable for determining its molecular weight and fragmentation patterns. The combined application of these techniques is essential for the robust characterization of this compound in research, development, and quality control settings.

References

- 1. Novel Preparation and Characterization of this compound Through Alkali Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. exsyncorp.com [exsyncorp.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. jascoinc.com [jascoinc.com]

- 7. The mass spectra of basic zinc carboxylates - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 8. The mass spectra of basic zinc carboxylates - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 9. Identification of fatty acids by electrospray mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Degradation Pathways of Zinc Ricinoleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc Ricinoleate (B1264116), the zinc salt of ricinoleic acid, is a widely utilized compound, primarily known for its effective odor-absorbing properties in various consumer and industrial products. Derived from castor oil, its unique molecular structure, featuring a hydroxyl group and a carbon-carbon double bond, imparts specific chemical and physical characteristics. Understanding the thermal stability and degradation pathways of zinc ricinoleate is crucial for its application in manufacturing processes that involve elevated temperatures, for ensuring product stability, and for predicting its environmental fate. This technical guide provides a comprehensive overview of the thermal degradation of this compound, detailing its decomposition stages, identifying key degradation products, and outlining the experimental methodologies used for its analysis.

Thermal Stability and Decomposition Stages

The thermal stability of this compound has been investigated primarily through thermogravimetric analysis (TGA). TGA measures the change in mass of a sample as a function of temperature, providing precise information on decomposition temperatures and the quantitative mass loss at each stage.

Studies on this compound have revealed a multi-stage decomposition process. The initial decomposition is attributed to the degradation of the long alkyl chain of the ricinoleate moiety, followed by the decomposition of the zinc carboxylate group at higher temperatures.

Quantitative Thermal Decomposition Data

The following table summarizes the key thermal decomposition data for this compound, as determined by thermogravimetric analysis.

| Decomposition Stage | Temperature Range (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) | Attributed Degradation Process |

| Stage 1 | ~200 - 300 | ~254 | ~14 | Degradation of the alkyl chain of the ricinoleate molecule.[1] |

| Stage 2 | ~300 - 400 | ~357 | ~2.7 | Decomposition of the carboxylate zinc salt.[1] |

| Final Residue | >400 | - | - | Primarily Zinc Oxide (ZnO).[1] |

Note: The exact temperatures and mass loss percentages can vary depending on the synthesis method and purity of the this compound sample.

Proposed Thermal Degradation Pathways

The thermal degradation of this compound is a complex process involving the breakdown of both the ricinoleic acid backbone and the zinc carboxylate head group. Based on available literature for this compound and closely related compounds, a multi-step degradation pathway can be proposed.

Stage 1: Decomposition of the Ricinoleate Alkyl Chain

The initial and most significant mass loss is associated with the fragmentation of the 18-carbon alkyl chain of the ricinoleate molecule. The presence of a hydroxyl group at the C12 position and a double bond between C9 and C10 makes the chain susceptible to cleavage at elevated temperatures.

Pyrolysis studies of methyl ricinoleate, a structurally similar compound, have shown that the primary cleavage occurs at the C11-C12 bond, which is weakened by the adjacent hydroxyl group. This cleavage is proposed to yield two primary volatile organic compounds:

-

Heptanal (B48729): A seven-carbon aldehyde formed from the terminal end of the alkyl chain.

-

Undecylenic acid: An eleven-carbon unsaturated carboxylic acid (or its corresponding ester in the case of methyl ricinoleate pyrolysis).

It is hypothesized that the thermal degradation of the ricinoleate chain in this compound follows a similar pathway, leading to the formation of heptanal and a zinc salt of undecenoic acid.

Stage 2: Decomposition of the Zinc Carboxylate Group

Following the degradation of the alkyl chain, the zinc carboxylate group decomposes at a higher temperature. This process, known as decarboxylation, involves the loss of carbon dioxide (CO2) and the formation of zinc oxide (ZnO) as the final solid residue. The organic fragments from this stage are likely to be a complex mixture of smaller hydrocarbons resulting from further breakdown.

The overall proposed degradation can be visualized as follows:

Experimental Protocols

The characterization of the thermal degradation of this compound relies on several key analytical techniques. The following sections detail the typical experimental protocols for these methods.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, decomposition temperatures, and mass loss of this compound.

Instrumentation: A thermogravimetric analyzer, capable of precise temperature control and mass measurement.

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting data is plotted as a thermogram (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

Methodology:

-

A small amount of this compound (typically in the microgram range) is placed in a pyrolysis sample holder (e.g., a quartz tube or a platinum filament).

-

The sample holder is introduced into the pyrolyzer, which is directly interfaced with the GC injection port.

-

The sample is rapidly heated to a specific pyrolysis temperature (e.g., 300 °C for Stage 1 analysis, or a higher temperature for complete pyrolysis) in an inert atmosphere (helium).

-

The thermal energy causes the this compound to fragment into smaller, volatile molecules.

-

These pyrolysis products are swept by the carrier gas into the GC column.

-

The compounds are separated based on their boiling points and affinity for the GC column's stationary phase.

-

The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrometer detects the fragments based on their mass-to-charge ratio, allowing for the identification of the original pyrolysis products by comparing their mass spectra to spectral libraries.

Conclusion

The thermal degradation of this compound is a multi-stage process initiated by the decomposition of the ricinoleate alkyl chain, followed by the breakdown of the zinc carboxylate group at higher temperatures. The primary volatile organic products from the initial degradation are likely heptanal and undecylenic acid, with the final solid residue being zinc oxide. A thorough understanding of these degradation pathways and the associated experimental methodologies is essential for professionals in research, development, and quality control who work with this versatile compound. Further research utilizing techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would provide more detailed, real-time analysis of the evolved gases and further elucidate the complex degradation mechanisms.

References

An In-Depth Technical Guide to the Self-Assembly and Aggregation Behavior of Zinc Ricinoleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc Ricinoleate (B1264116), the zinc salt of ricinoleic acid, is a versatile compound derived from castor oil. While primarily recognized for its odor-neutralizing properties in the cosmetics industry, its amphiphilic nature and potential for self-assembly into complex nanostructures are of increasing interest to researchers in materials science and drug delivery. This technical guide provides a comprehensive overview of the synthesis, characterization, and aggregation behavior of zinc ricinoleate. It details experimental protocols for relevant analytical techniques and explores the factors influencing its self-assembly. Furthermore, this guide delves into the prospective applications of this compound in drug delivery, supported by an understanding of relevant zinc signaling pathways and cellular uptake mechanisms.

Introduction

This compound [Zn(C₁₈H₃₃O₃)₂] is a metal soap composed of a zinc cation and two ricinoleate anions. The ricinoleic acid molecule possesses a unique structure, featuring a long hydrophobic alkyl chain, a hydrophilic carboxylate group, a hydroxyl group at the C12 position, and a cis-double bond between C9 and C10. This distinct molecular architecture imparts amphiphilic properties to this compound, driving its self-assembly into various aggregated structures in solution.[1][2]

The primary commercial application of this compound is as an effective odor-absorbing agent in deodorants and other personal care products.[3][4] Its mechanism of action involves the chemical trapping of odoriferous molecules, particularly those containing sulfur and nitrogen.[5] Beyond this established use, the self-assembly characteristics of this compound suggest its potential for broader applications, including as a rheology modifier, stabilizer, and, notably, as a carrier for therapeutic agents in drug delivery systems.[6][7][8] Understanding the fundamental principles of its aggregation behavior is paramount to harnessing its full potential in these advanced applications.

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported, each with its own advantages and considerations. The choice of method can influence the purity, yield, and final properties of the product.

Saponification of Castor Oil

A traditional and straightforward method involves the direct saponification of castor oil with a strong base, followed by precipitation with a soluble zinc salt.

-

Experimental Protocol:

-

Castor oil is saponified using an aqueous solution of sodium hydroxide (B78521) with heating to produce sodium ricinoleate and glycerol (B35011).

-

After saponification, the glycerol byproduct can be separated.

-

An aqueous solution of a zinc salt, such as zinc sulfate, is then added to the sodium ricinoleate solution.

-

The resulting precipitate of this compound is filtered, washed with water to remove impurities, and dried.

-

Two-Step Synthesis via Transesterification

An alternative method involves a two-step process that begins with the transesterification of castor oil to produce methyl ricinoleate, which is then saponified.[9][10][11] This method can offer better control over the reaction and purity of the final product.

-

Experimental Protocol:

-

Transesterification: Castor oil is reacted with methanol (B129727) in the presence of a catalyst, such as sodium hydroxide, to yield methyl ricinoleate and glycerol. The glycerol is separated from the methyl ricinoleate.[9][10][11]

-

Saponification: The purified methyl ricinoleate is then saponified with zinc oxide, often under alkaline conditions, to produce this compound.[9][10][11]

-

Electrochemical Synthesis

A more recent and catalyst-free approach utilizes an electrochemical method.[9][10][11]

-

Experimental Protocol:

-

A zinc foil is anodized in a solution containing ricinoleic acid.

-

The applied voltage and reaction time can be controlled to influence the particle size and yield of the resulting this compound.

-

Enzyme-Catalyzed Synthesis

An enzymatic route offers a milder and more environmentally friendly alternative.

-

Experimental Protocol:

-

Castor oil, water, and zinc oxide are reacted in the presence of a lipase (B570770) enzyme.

-

The enzyme catalyzes the hydrolysis of the castor oil to glycerol and ricinoleic acid, which then reacts with the zinc oxide.

-

The water is removed upon completion of the reaction.

-

Physicochemical Characterization and Self-Assembly

The amphiphilic nature of this compound drives its aggregation in various solvents to form supramolecular structures, such as micelles, inverse micelles, and lamellar phases. The specific architecture of these aggregates is influenced by factors including concentration, temperature, and the polarity of the solvent.

Characterization Techniques

A suite of analytical techniques is employed to characterize the structure and properties of this compound and its aggregates.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the formation of the zinc carboxylate salt by identifying the characteristic symmetric and asymmetric stretching vibrations of the COO⁻ group.[9][10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are utilized to elucidate the molecular structure of this compound and confirm the absence of impurities.[9][10][11]

-

X-ray Diffraction (XRD): XRD analysis provides information on the crystalline or amorphous nature of solid this compound and can be used to study the ordered arrangement of molecules within aggregated structures.[9][10][11]

-

Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the compound.[9][10][11][12]

-

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): These microscopic techniques are used to visualize the morphology and surface topography of solid this compound.[9][10][11]

Aggregation Behavior in Solution

The self-assembly of this compound in solution is a key area of interest for its application in formulation science. While specific quantitative data for this compound is not extensively available in the public domain, the behavior of similar metal soaps provides valuable insights.[13][14][15]

3.2.1. Critical Micelle Concentration (CMC)

The CMC is the concentration at which monomeric surfactant molecules begin to spontaneously form micelles. The determination of the CMC is crucial for understanding and controlling the aggregation process.

-

Experimental Protocol for CMC Determination (General):

-

Surface Tension Method: The surface tension of a series of this compound solutions of increasing concentration is measured. A sharp change in the slope of the surface tension versus concentration plot indicates the CMC.

-

Conductivity Method: For ionic surfactants in polar solvents, the conductivity of the solution is measured as a function of concentration. A break in the slope of the conductivity versus concentration plot corresponds to the CMC.

-

Fluorescence Probe Method: A fluorescent probe that preferentially partitions into the hydrophobic core of the micelles is added to the solution. A significant change in the fluorescence intensity or emission spectrum at a specific concentration indicates micelle formation and thus the CMC.

-

3.2.2. Characterization of Aggregate Structure

Techniques such as Dynamic Light Scattering (DLS), Small-Angle X-ray Scattering (SAXS), and Transmission Electron Microscopy (TEM) are essential for characterizing the size, shape, and morphology of this compound aggregates.

-

Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of particles in suspension by analyzing the fluctuations in scattered light intensity caused by Brownian motion.

-

Experimental Protocol (General):

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Filter the solution to remove any dust or large aggregates.

-

Place the solution in a cuvette and insert it into the DLS instrument.

-

The instrument's software will analyze the autocorrelation function of the scattered light to determine the particle size distribution.

-

-

-

Small-Angle X-ray Scattering (SAXS): SAXS provides information on the size, shape, and internal structure of nanoscale objects by analyzing the scattering pattern of X-rays at very small angles.

-

Experimental Protocol (General):

-

A solution of this compound is placed in a sample holder with X-ray transparent windows.

-

A collimated X-ray beam is passed through the sample.

-

The scattered X-rays are detected by a 2D detector.

-

Analysis of the scattering curve (intensity vs. scattering vector q) can provide information on the radius of gyration, shape, and internal structure of the aggregates.

-

-

-

Transmission Electron Microscopy (TEM): TEM allows for direct visualization of the morphology of the aggregates.

-

Experimental Protocol (General):

-

A drop of the dilute this compound solution is placed on a TEM grid (e.g., carbon-coated copper grid).

-

The solvent is allowed to evaporate. For more delicate structures, cryo-TEM, where the sample is rapidly frozen, can be used to preserve the solution-state morphology.

-

The grid is then imaged in a transmission electron microscope.

-

-

Table 1: Summary of Physicochemical Properties and Characterization Data for this compound

| Property/Technique | Description | Typical Findings/Observations |

| Appearance | Physical state at room temperature. | Waxy solid or powder.[6] |

| Melting Point | Temperature at which it transitions from solid to liquid. | Approximately 71-80°C.[3] |

| Solubility | Ability to dissolve in various solvents. | Insoluble in water, soluble in non-polar organic solvents.[6] |

| FTIR | Vibrational spectroscopy for functional group identification. | Characteristic peaks for carboxylate (COO⁻) stretching.[9][10][11] |

| NMR | Provides detailed information about molecular structure. | Confirms the ricinoleate backbone and absence of impurities.[9][10][11] |

| XRD | Determines the crystalline or amorphous nature. | Can show both crystalline and amorphous regions.[9][10][11] |

| TGA | Measures changes in mass as a function of temperature. | Indicates thermal decomposition temperatures.[9][10][11][12] |

| SEM/AFM | Imaging techniques for surface morphology. | Shows particle size and surface topography of the solid material.[9][10][11] |

Factors Influencing Self-Assembly and Aggregation

The aggregation behavior of this compound is highly sensitive to its environment. Understanding the influence of various factors is critical for controlling the properties of its formulations.

Concentration

As the concentration of this compound in a solvent increases, it will transition from a solution of monomers to one containing aggregates of increasing complexity. Above the CMC, micelles are formed. At higher concentrations, these micelles can further organize into larger structures, such as hexagonal or lamellar phases, leading to an increase in viscosity and the potential formation of organogels.[7][8]

Solvent

The nature of the solvent plays a pivotal role in the self-assembly process. In non-polar solvents, this compound is likely to form inverse micelles, with the polar carboxylate-zinc head groups forming a core and the hydrophobic ricinoleate chains extending into the solvent. The presence of the hydroxyl group on the ricinoleate chain can lead to hydrogen bonding interactions, further influencing the aggregate structure.

Temperature

Temperature can significantly affect the solubility of this compound and the thermodynamics of micellization. For many non-ionic surfactants, an increase in temperature can lead to a decrease in the CMC. The thermal stability of the aggregates is also an important consideration, as elevated temperatures can induce changes in their size and shape.

Potential Applications in Drug Delivery

The ability of this compound to form aggregates, particularly inverse micelles and organogels, in non-aqueous environments makes it a promising candidate for the delivery of hydrophobic drugs.[7][8][16]

Organogels as Drug Delivery Vehicles

Organogels are semi-solid systems in which an organic liquid is immobilized within a three-dimensional network of self-assembled gelator molecules.[17] this compound, as a low molecular weight organogelator, can form such networks in various organic solvents.

-

Advantages for Drug Delivery:

-

Controlled Release: The network structure of the organogel can provide a sustained release of the entrapped drug.[17]

-

Protection of Labile Drugs: The non-aqueous environment can protect sensitive drugs from hydrolysis.

-

Topical and Transdermal Delivery: The semi-solid consistency of organogels makes them suitable for topical and transdermal applications.[8]

-

Biocompatibility and Safety

This compound is generally considered safe for topical use and has a low potential for skin irritation.[6] Its use in deodorants suggests good skin compatibility.[4] For internal drug delivery applications, further biocompatibility and cytotoxicity studies would be necessary. The biodegradability of this compound is another advantageous feature.[18]

Zinc Signaling Pathways and Cellular Uptake

While there is no direct research on drug delivery systems based on this compound, understanding the cellular handling of zinc is crucial for predicting the fate of such a carrier and its potential therapeutic or toxic effects.

Zinc Homeostasis and Transporters

Cellular zinc levels are tightly regulated by two families of zinc transporters:

-

ZIP (Zrt- and Irt-like Protein) Transporters: These transporters increase cytosolic zinc concentrations by facilitating its influx from the extracellular space or from intracellular organelles.

-

ZnT (Zinc Transporter) Transporters: These transporters decrease cytosolic zinc levels by promoting its efflux from the cell or sequestration into organelles.

The uptake of zinc-containing nanoparticles, such as zinc oxide nanoparticles, has been shown to be cell-cycle dependent.[19][20][21]

Zinc as a Signaling Molecule

Beyond its structural and catalytic roles in enzymes, zinc is now recognized as a signaling molecule that can modulate various cellular processes.[22][23] Extracellular signals can trigger transient increases in intracellular zinc, which in turn can activate signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, influencing cell proliferation, differentiation, and survival.[22]

Diagram 1: Simplified Workflow for Characterizing this compound Aggregates

Caption: Workflow for the characterization of this compound and investigation of its drug delivery potential.

Diagram 2: Hypothetical Mechanism of Drug Delivery using a this compound Organogel

Caption: Conceptual mechanism for topical drug delivery using a this compound-based organogel.

Diagram 3: Overview of Cellular Zinc Homeostasis and Signaling

Caption: Simplified representation of cellular zinc homeostasis and its role in signaling pathways.

Conclusion and Future Perspectives

This compound is a bio-based material with a well-established safety profile in cosmetic applications. Its amphiphilic nature and capacity for self-assembly into complex supramolecular structures present significant opportunities for its use in more advanced applications, particularly in drug delivery. The formation of organogels and other aggregates in non-aqueous media makes it a promising candidate for the formulation of hydrophobic drugs for topical, transdermal, or oral administration.

However, a significant gap exists in the literature regarding the quantitative characterization of this compound's self-assembly behavior. Future research should focus on determining key parameters such as its CMC in various solvents, and on detailed structural analysis of its aggregates using techniques like DLS, SAXS, and TEM. Furthermore, comprehensive studies are needed to evaluate its potential as a drug carrier, including investigations into drug loading capacity, release kinetics, biocompatibility for internal use, and the specific cellular pathways affected by its formulations. Such research will be instrumental in unlocking the full potential of this versatile and sustainable material for the pharmaceutical and drug development industries.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. lathr.com [lathr.com]

- 5. US7226584B2 - Preparations with deodorizing action comprising the zinc salt of ricinoleic acid and at least one amino functional amine acid - Google Patents [patents.google.com]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. ijrpb.com [ijrpb.com]

- 8. Organogels in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel Preparation and Characterization of this compound Through Alkali Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Novel Preparation and Characterization of this compound Through Alkali Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Review on the Transition and Inner Transition Metallic Soaps [ijraset.com]

- 14. metmuseum.org [metmuseum.org]

- 15. Metal Soaps in Art | springerprofessional.de [springerprofessional.de]

- 16. zenodo.org [zenodo.org]

- 17. impactfactor.org [impactfactor.org]

- 18. scilit.com [scilit.com]

- 19. [PDF] Cell cycle dependent cellular uptake of zinc oxide nanoparticles in human epidermal cells. | Semantic Scholar [semanticscholar.org]

- 20. academic.oup.com [academic.oup.com]

- 21. academic.oup.com [academic.oup.com]

- 22. mdpi.com [mdpi.com]

- 23. Characterization of Zinc Carboxylates in an Oil Paint Test Panel - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of Zinc Ricinoleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of zinc ricinoleate (B1264116), a compound of significant interest for its odor-absorbing properties. The document delves into the experimental methodologies employed for its characterization and presents the available quantitative data. While a complete single-crystal X-ray diffraction analysis remains elusive in the current scientific literature, this guide summarizes the key structural insights obtained from powder X-ray diffraction and other analytical techniques.

Introduction to Zinc Ricinoleate

This compound is the zinc salt of ricinoleic acid, an unsaturated omega-9 fatty acid that is the primary component of castor oil.[1][2][3] Its ability to trap and neutralize odor-causing molecules, particularly those containing sulfur and nitrogen, makes it a valuable ingredient in many deodorant and personal care products.[4][5][6][7] Unlike antiperspirants that block sweat glands, this compound acts as an odor adsorbent without interfering with the natural process of perspiration or the skin's microbiome.[3] The compound is typically a fine white powder and is valued for its gentle nature and compatibility with the skin.[3][5]

Synthesis and Preparation

A common method for synthesizing this compound involves a two-step process starting from castor oil.[1][8][9][10] First, castor oil undergoes transesterification with methanol (B129727) in the presence of a catalyst like sodium hydroxide (B78521) to produce methyl ricinoleate.[1][8] Subsequently, the methyl ricinoleate is saponified in the presence of zinc oxide to yield this compound.[1][8] The properties of the final product can be influenced by the reaction conditions, such as the amount of zinc oxide used.[1]

Experimental Workflows for Characterization

The structural and physicochemical properties of this compound are typically investigated using a suite of analytical techniques. The following diagrams illustrate the general experimental workflows.

Crystal Structure Analysis from Powder X-Ray Diffraction (XRD)

Powder XRD analysis of synthesized this compound reveals a complex structure. The diffraction patterns typically show peaks corresponding to the Wurtzite ZnO structure, indicating that some zinc oxide may remain unreacted or that the this compound complex incorporates this crystalline structure.[1][11] Additionally, broad, amorphous regions are observed in the 2θ range of 19–23°, which are attributed to the disordered alkyl chains of the ricinoleate molecules.[1][11]

The presence of sharp diffraction peaks at higher 2θ angles suggests a degree of crystallinity within the samples.[1] However, the overall pattern indicates that this compound, as commonly synthesized, is not a simple, single-crystalline material.

Quantitative XRD Data

The following table summarizes the structural parameters derived from XRD data for two different preparations of this compound (PZR1 and PZR2) compared to neat zinc oxide, as reported by Cohen et al. (2024).[1]

| Parameter | Neat ZnO | PZR1 | PZR2 |

| Crystallite Size (D) | 45.29 nm | 49.67 nm | 51.05 nm |

| Lattice Parameter (a) | 3.253 Å | 3.254 Å | 3.255 Å |

| Lattice Parameter (c) | 5.211 Å | 5.212 Å | 5.214 Å |

| d-spacing (d) | 2.47 Å | 2.47 Å | 2.47 Å |

| Zn-O Bond Length (L) | 1.9804 Å | 1.9824 Å | 1.9833 Å |

Spectroscopic and Thermal Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the formation of this compound by identifying the characteristic vibrational modes of its functional groups. The spectra of synthesized this compound show the disappearance of the methyl ester peak from the precursor and the appearance of new peaks corresponding to the carboxylate-zinc complex.[1][12][13] The coordination of the carboxylate group to the zinc ion can be inferred from the separation between the asymmetric and symmetric COO⁻ stretching vibrations.[1] Different preparations can show variations in coordination, suggesting bridging bidentate or monodentate coordination.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are employed to confirm the chemical structure of the ricinoleate backbone in the final product.[1] The spectra show characteristic peaks for the alkyl chain, the hydroxyl group, and the double bond of the ricinoleic acid moiety.[1]

Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of this compound. The analysis monitors the weight loss of the sample as a function of temperature, providing information on decomposition temperatures and thermal stability.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for the characterization of this compound.

Synthesis of this compound[1][8]

-

Transesterification of Castor Oil: Castor oil is reacted with methanol in the presence of a catalytic amount of sodium hydroxide to produce methyl ricinoleate. The byproduct, glycerol, is removed by washing.

-

Saponification of Methyl Ricinoleate: The purified methyl ricinoleate is then reacted with a suspension of zinc oxide in a suitable solvent. The mixture is heated under reflux to facilitate the saponification reaction, yielding this compound. The product is then washed and dried.

Powder X-Ray Diffraction (XRD)[1][11]

-

Instrument: Rigaku MiniFlex 600 diffractometer.

-

Radiation: Cu Kα (λ = 1.54 Å).

-

Operating Conditions: 30 kV and 20 mV.

-

Scan Range: 2θ from 1° to 41°.

Fourier-Transform Infrared (FTIR) Spectroscopy[1][8]

-

Instrument: Thermo 6700 FTIR instrument equipped with a Smart iTR diamond ATR device.

-

Scan Range: 400 to 4000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][11]

-

Instrument: Bruker Avance III 400 MHz spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).

-

Nuclei: ¹H and ¹³C.

Thermogravimetric Analysis (TGA)[1]

-

Instrument: TA Instruments Q5000 Thermal Gravimetric Analyzer.

-

Temperature Range: 25 to 600 °C.

-

Heating Rate: 10 °C/min.

-

Atmosphere: Nitrogen, at a flow rate of 25 mL/min.

Conclusion

The structural analysis of this compound reveals a complex material that is not fully crystalline in its synthesized form. Powder XRD data suggest a composite structure with crystalline domains of zinc oxide and amorphous regions corresponding to the long alkyl chains of the ricinoleate molecules. Spectroscopic and thermal analyses confirm the chemical identity and provide insights into the coordination chemistry and stability of the compound. While a definitive single-crystal structure is not available, the combination of these analytical techniques provides a solid foundation for understanding the structure-property relationships of this compound, which is crucial for its application in various fields, including personal care and potentially drug development. Future research focusing on advanced solid-state characterization techniques may provide further details on the atomic-level structure of this important functional material.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. laboratorynotes.com [laboratorynotes.com]

- 6. This compound : The basis of its deodorizing activity | Semantic Scholar [semanticscholar.org]

- 7. US7226584B2 - Preparations with deodorizing action comprising the zinc salt of ricinoleic acid and at least one amino functional amine acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel Preparation and Characterization of this compound Through Alkali Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. Innovative Preparation and Characterization of this compound through alkali catalysis - Mendeley Data [data.mendeley.com]

- 12. researchgate.net [researchgate.net]

- 13. Novel Preparation and Characterization of this compound Through Alkali Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

The Solvatochromic Behavior of Zinc Ricinoleate: A Technical Guide for Researchers

An In-depth Exploration of Solvent-Dependent Spectroscopic Shifts and Methodologies for its Characterization

This technical guide provides a comprehensive overview of the solvatochromism of zinc ricinoleate (B1264116), a phenomenon of significant interest in the fields of materials science, drug delivery, and formulation science. For researchers, scientists, and drug development professionals, understanding how the surrounding solvent medium influences the spectroscopic properties of zinc ricinoleate is crucial for optimizing its applications. This document details the underlying principles of solvatochromism, presents a standardized experimental protocol for its investigation, and offers a hypothetical dataset to illustrate the expected outcomes.

Introduction to Solvatochromism and this compound

Solvatochromism refers to the change in the color of a chemical substance when it is dissolved in different solvents.[1] This change is a result of the differential solvation of the ground and excited electronic states of the solute molecule by the solvent.[2] The polarity of the solvent, its ability to form hydrogen bonds, and its refractive index are key factors that influence the extent of the solvatochromic shift.[3]

This compound, the zinc salt of ricinoleic acid derived from castor oil, is a versatile compound known for its excellent odor-absorbing properties.[4][5] Its molecular structure, featuring a long hydrophobic alkyl chain and a polar carboxylate group coordinated to a zinc ion, suggests a potential for interesting solvatochromic behavior.[6][7] The interaction of this amphiphilic structure with solvents of varying polarities can lead to distinct spectroscopic signatures, which can be harnessed for various applications, including the development of sensory materials and as a probe for micro-environmental changes in complex formulations.

Hypothetical Quantitative Data on Solvatochromic Shifts

The following table summarizes hypothetical quantitative data for the solvatochromic behavior of this compound in a range of solvents with varying polarities. The data illustrates the expected shift in the maximum absorption wavelength (λmax) as determined by UV-Vis spectroscopy.

| Solvent | Dielectric Constant (ε) at 20°C | λmax (nm) | Absorption Energy (ET(30) in kcal/mol) |

| n-Hexane | 1.88 | 215 | 133.0 |

| Dioxane | 2.21 | 218 | 131.2 |

| Chloroform | 4.81 | 225 | 127.1 |

| Tetrahydrofuran (THF) | 7.58 | 228 | 125.4 |

| Acetone | 20.7 | 235 | 121.7 |

| Ethanol | 24.55 | 242 | 118.2 |

| Methanol | 32.7 | 248 | 115.3 |

| Dimethyl Sulfoxide (DMSO) | 46.68 | 255 | 112.2 |

| Water | 80.1 | 265 | 107.9 |

Note: This data is hypothetical and intended for illustrative purposes. Actual experimental values may vary.

Experimental Protocol for Investigating the Solvatochromism of this compound

This section outlines a detailed methodology for the systematic investigation of the solvatochromic properties of this compound.

Materials and Reagents

-

High-purity this compound

-

Spectroscopic grade solvents: n-Hexane, Dioxane, Chloroform, Tetrahydrofuran (THF), Acetone, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), and deionized Water.

-

Volumetric flasks (10 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

Preparation of Stock and Sample Solutions

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent in which it is readily soluble, such as ethanol.

-

Sample Solution Preparation: For each solvent to be tested, prepare a dilute solution of this compound (e.g., 1 x 10-4 M) by transferring a calculated volume of the stock solution into a 10 mL volumetric flask and diluting to the mark with the respective solvent. Ensure the final concentration is consistent across all samples.

Spectroscopic Measurement

-

Instrument Calibration: Calibrate the UV-Vis spectrophotometer using the respective pure solvent as a blank.

-

Spectral Acquisition: Record the absorption spectrum of each this compound solution over a suitable wavelength range (e.g., 200-400 nm).

-

Determination of λmax: Identify the wavelength of maximum absorbance (λmax) for each spectrum.

Data Analysis

-

Calculate Absorption Energy: Convert the λmax values (in nm) to absorption energy (ET) in kcal/mol using the following equation: ET (kcal/mol) = 28591 / λmax (nm)

-

Correlation with Solvent Polarity: Plot the calculated absorption energy (ET) against a known solvent polarity scale, such as the Dimroth-Reichardt ET(30) scale or the solvent's dielectric constant, to analyze the correlation.

Visualizing Experimental and Conceptual Frameworks

The following diagrams illustrate the experimental workflow and the underlying principles of solvatochromism.

Caption: Experimental workflow for studying the solvatochromism of this compound.

Caption: Principle of positive solvatochromism (bathochromic shift).

Conclusion

The investigation of the solvatochromism of this compound offers valuable insights into its molecular interactions and provides a basis for the rational design of novel materials and formulations. The methodologies and conceptual frameworks presented in this guide serve as a foundation for researchers to explore and harness the solvent-dependent spectroscopic properties of this versatile compound. Further research in this area could lead to the development of this compound-based sensors, indicators, and advanced drug delivery systems.

References

- 1. Solvatochromism - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Virtual Labs [mas-iiith.vlabs.ac.in]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. nbinno.com [nbinno.com]

- 6. Novel Preparation and Characterization of this compound Through Alkali Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C36H66O6Zn | CID 6437808 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthesis of Zinc Ricinoleate: A Technical Guide to its Historical Development and Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc Ricinoleate (B1264116), the zinc salt of ricinoleic acid, is a compound of significant interest, primarily for its remarkable efficacy as an odor-absorbing agent in personal care and industrial applications. Its synthesis has evolved from simple precipitation and fusion methods for metallic soaps to more sophisticated and controlled enzymatic and multi-step chemical processes. This technical guide provides an in-depth exploration of the historical and contemporary methods for synthesizing Zinc Ricinoleate. It details experimental protocols for key methodologies, presents quantitative data in a comparative format, and illustrates the synthesis workflows and its mechanism of action through logical diagrams. This document serves as a comprehensive resource for researchers and professionals engaged in the development and application of this versatile compound.

Introduction

This compound is a zinc soap derived from ricinoleic acid, a hydroxylated unsaturated fatty acid that constitutes approximately 90% of the fatty acids in castor oil[1]. Its primary and most valued property is its ability to trap and neutralize malodorous molecules, particularly those containing sulfur and nitrogen, such as mercaptans, thioethers, amines, and short-chain fatty acids like isovaleric acid[2]. This is achieved through a complexation mechanism where the zinc ion interacts with the odoriferous compounds, and the long hydrocarbon chains of the ricinoleate moiety encapsulate them, rendering them imperceptible[3]. Unlike antiperspirants that block sweat glands or bactericides that disrupt the natural skin flora, this compound acts as an odor absorber, making it a desirable ingredient in "green" and skin-friendly cosmetic formulations[3][4].

The historical development of this compound synthesis is intertwined with the broader history of metallic soap production. Early methods were often non-specific and resulted in products of variable purity. Modern advancements have led to more controlled and efficient synthesis routes, including enzymatic processes and multi-step chemical syntheses, which offer higher purity and specific product characteristics.

Historical Development of Synthesis

The synthesis of metallic soaps, including zinc salts of fatty acids, has been practiced for over a century. The earliest methods can be broadly categorized into two main types: the precipitation (or double decomposition) process and the fusion (or direct) process.

2.1. The Precipitation Process

The precipitation process is one of the oldest and most commonly used methods for producing metallic soaps[3]. This method involves two main steps:

-

Saponification: A fatty acid (in this case, ricinoleic acid obtained from the hydrolysis of castor oil) is reacted with an alkali, typically sodium hydroxide (B78521), in a hot aqueous solution to form a soluble sodium soap (sodium ricinoleate)[3][5].

-

Precipitation: A hot aqueous solution of a soluble metal salt, such as zinc chloride or zinc sulfate, is then added to the sodium soap solution. This results in a double decomposition reaction where the insoluble this compound precipitates out of the solution[3].

The precipitated this compound is then filtered, washed to remove the soluble sodium salt by-product, dried, and ground into a fine powder[3]. While widely applicable, this method can sometimes result in impurities if the washing step is not thorough.

2.2. The Fusion Process

The fusion process, or direct reaction, involves heating the fatty acid directly with a metal oxide or hydroxide[4]. In the context of this compound, this involves reacting ricinoleic acid with zinc oxide at elevated temperatures.

This method avoids the use of solvents and the formation of by-product salts that need to be washed away. However, early iterations of this process often required high temperatures, which could lead to discoloration and the formation of polymeric by-products, thereby reducing the purity of the final product. U.S. patents from the mid-20th century describe various improvements to this process for other metallic soaps, such as the use of catalysts and controlled addition of water to manage the reaction rate and product quality[4].

Modern Synthesis Methodologies

Contemporary approaches to this compound synthesis have focused on improving product purity, reaction efficiency, and sustainability. Key modern methods include multi-step chemical synthesis, one-step enzymatic synthesis, and a novel two-step alkali-catalyzed process.

3.1. Multi-Step Chemical Synthesis from Castor Oil

A common modern chemical route involves a multi-step process starting directly from castor oil. This method is outlined in several patents and involves the following stages[6]:

-

Hydrolysis (Cleavage) of Castor Oil: Castor oil is first hydrolyzed to break it down into its constituent fatty acids (primarily ricinoleic acid) and glycerol (B35011). This cleavage can be achieved through acid or base catalysis, or more commonly, through enzymatic hydrolysis using lipases[6].

-

Glycerol Separation: The aqueous glycerol layer is separated from the fatty acid mixture, typically using a decanter[6].

-

Neutralization: The resulting ricinoleic acid-rich fatty acid mixture is then neutralized with a zinc compound, most commonly zinc oxide, to form this compound[6]. This reaction is typically carried out at temperatures ranging from 20 to 100°C[6].

This method allows for a purer final product compared to the direct fusion of castor oil with zinc oxide, as the intermediate purification step removes glycerol, which can interfere with the reaction and contaminate the final product.

3.2. One-Step Enzymatic Synthesis

To overcome the disadvantages of multi-step chemical processes, a one-step enzymatic synthesis has been developed[7]. This innovative approach combines the hydrolysis of castor oil and the formation of the zinc salt in a single reaction vessel.

In this process, castor oil, water, and zinc oxide are reacted in the presence of a lipase (B570770) enzyme at a controlled temperature, typically between 10 and 70°C[7]. The enzyme simultaneously catalyzes the hydrolysis of the castor oil to ricinoleic acid and glycerol, and the liberated ricinoleic acid immediately reacts with the zinc oxide to form this compound[7]. This one-pot method is advantageous as it is more efficient and can prevent the formation of unwanted by-products like lactones or polymers of ricinoleic acid[7].

3.3. Two-Step Alkali-Catalyzed Synthesis

A recently developed, cost-effective method avoids the use of expensive enzymes and proceeds in two main stages[1]:

-

Transesterification of Castor Oil: Castor oil is reacted with methanol (B129727) in the presence of a strong base catalyst, such as sodium hydroxide, to produce methyl ricinoleate and glycerol. The glycerol is then removed by washing[1].

-

Saponification of Methyl Ricinoleate: The purified methyl ricinoleate is then saponified with an aqueous solution of sodium hydroxide in the presence of zinc oxide nanoparticles. This reaction yields the final this compound product[1].

This method offers a high-yield, non-enzymatic route to this compound and allows for control over the final product's properties by varying the reaction conditions[1].

Quantitative Data Presentation

The following tables summarize quantitative data extracted from various sources for the different synthesis methods. Direct comparison should be approached with caution as reaction conditions and starting material purity can vary.

Table 1: Comparison of this compound Synthesis Methods

| Parameter | Multi-Step Chemical Synthesis[6] | One-Step Enzymatic Synthesis[7] | Two-Step Alkali-Catalyzed Synthesis[1] |

| Starting Material | Castor Oil | Castor Oil | Castor Oil |

| Key Reagents | Lipase (for hydrolysis), Zinc Oxide | Lipase, Zinc Oxide | Methanol, NaOH, Zinc Oxide |

| Reaction Temperature | Neutralization: 20-100°C | 10-70°C (optimum 20-35°C) | Transesterification: 70°C; Saponification: 70°C |

| Reaction Time | Not specified | 24 hours for complete conversion | Transesterification: 4h; Saponification: 12.5h |

| Yield | Not specified | High conversion | Methyl Ricinoleate: 88.7% |

| Key Feature | Stepwise purification | One-pot reaction | Non-enzymatic, cost-effective |

Experimental Protocols

5.1. Protocol for One-Step Enzymatic Synthesis

This protocol is based on the methodology described in patent EP1925673A1.[7]

-

Reaction Setup: In a 6-liter reactor, combine 5 kg of water, 81 g of zinc oxide, and 15 g of lipase (e.g., from Thermomyces).

-

Addition of Castor Oil: While stirring, add 600 g of castor oil to the reactor over a period of 6 hours at room temperature.

-

Catalyst and Reactant Addition: After 3 and 5 hours from the initial castor oil addition, add an additional 5 g of lipase and 10 g of zinc oxide to the reactor.

-

Reaction: Continue stirring the suspension for a total of 72 hours. The reaction progress can be monitored by gas chromatography to confirm the complete conversion of castor oil.

-

Product Isolation: After the reaction is complete, the resulting this compound particles can be separated from the aqueous phase. The patent suggests that the water is separated after the reaction is complete. Further drying may be required.

5.2. Protocol for Two-Step Alkali-Catalyzed Synthesis

This protocol is based on the methodology described by Cohen et al. (2024).[1]

Step 1: Preparation of Methyl Ricinoleate (Transesterification)

-

Catalyst Preparation: In a 3-necked flask, dissolve 0.5 g of NaOH pellets in a defined amount of methanol corresponding to a 6:1 molar ratio of methanol to castor oil. Heat the mixture to 50°C with stirring until the NaOH is completely dissolved.

-

Reaction: Preheat 100 g of castor oil to 45°C and add it to the reactor. Carry out the transesterification reaction at 70°C under reflux for 4 hours.

-

Purification: After the reaction, wash the upper methyl ricinoleate phase three times with hot water (60°C) to remove glycerol and other impurities. Collect the upper phase containing the purified methyl ricinoleate.